
5-Ethoxy-1-ethyl-2-methyl-1H-indole-3-carboxylic acid
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Overview
Description
5-Ethoxy-1-ethyl-2-methyl-1H-indole-3-carboxylic acid is a synthetic indole derivative Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-1-ethyl-2-methyl-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring system . The specific conditions and reagents used can vary, but common reagents include methanesulfonic acid and methanol under reflux conditions .
Industrial Production Methods
Industrial production of indole derivatives often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the desired compound. Techniques such as crystallization, distillation, and chromatography are commonly employed to achieve high purity .
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group and electron-rich indole ring enable oxidation under controlled conditions.
Reagent/Conditions | Products | Mechanism | Reference |
---|---|---|---|
KMnO₄ (acidic/basic medium) | 3-Keto-indole derivatives | Oxidative cleavage of the ethyl group | |
CrO₃ (chromium trioxide) | Carboxylic acid derivatives | Oxidation of alkyl side chains |
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The ethoxy group at position 5 stabilizes the intermediate during oxidation, directing reactivity toward the ethyl or methyl substituents.
Reduction Reactions
The carboxylic acid moiety and aromatic system participate in reduction processes.
Reagent/Conditions | Products | Mechanism | Reference |
---|---|---|---|
LiAlH₄ (anhydrous ether) | 3-Hydroxymethyl-indole | Reduction of -COOH to -CH₂OH | |
H₂/Pd-C | Saturated indoline derivatives | Hydrogenation of the indole ring |
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Reduction of the carboxylic acid group to an alcohol is selective under anhydrous conditions.
Electrophilic Substitution
The indole ring undergoes electrophilic substitution at positions 4 and 6 due to electron-donating ethoxy and ethyl groups.
Reagent/Conditions | Position | Product | Reference |
---|---|---|---|
Br₂/FeBr₃ | C4 | 4-Bromo-substituted indole | |
HNO₃/H₂SO₄ | C6 | 6-Nitro-substituted indole |
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Substituents at positions 1, 2, and 5 sterically hinder reactivity at adjacent sites.
Esterification and Hydrolysis
The carboxylic acid group undergoes reversible esterification.
Reaction Type | Reagent/Conditions | Product | Reference |
---|---|---|---|
Esterification | SOCl₂/ROH | Methyl/ethyl esters | |
Hydrolysis | NaOH/H₂O | Regenerated carboxylic acid |
Biological Interactions
The compound interacts with enzymes and receptors via hydrogen bonding and π-π stacking.
Target | Interaction | Outcome | Reference |
---|---|---|---|
Cyclooxygenase-2 (COX-2) | Competitive inhibition | Anti-inflammatory activity | |
Viral proteases | Active site binding | Antiviral effects |
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The ethoxy group enhances lipophilicity, facilitating membrane penetration.
Comparative Reactivity Table
A comparison with analogous indole derivatives highlights its unique behavior:
Compound | Oxidation Susceptibility | Substitution Position | Biological Affinity |
---|---|---|---|
5-Hydroxy-2-methylindole-3-carboxylic acid | High | C4 | Moderate |
5-Ethoxy-1-ethyl-2-methylindole-3-carboxylic acid | Moderate | C6 | High |
Key Findings:
-
The ethoxy group at position 5 significantly alters electronic and steric profiles, directing substitution to C6.
-
Reduction selectivity depends on solvent polarity and reagent choice.
-
Biological activity correlates with membrane permeability imparted by ethyl/ethoxy groups.
Scientific Research Applications
5-Ethoxy-1-ethyl-2-methyl-1H-indole-3-carboxylic acid is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications, particularly in pharmaceuticals and agriculture, supported by comprehensive data tables and documented case studies.
Neuroprotective Properties
Research has highlighted the neuroprotective effects of indole derivatives, including this compound. These compounds have been shown to modulate inflammatory responses and oxidative stress pathways, which are critical in neurodegenerative diseases like Parkinson's disease.
Case Study:
A study demonstrated that derivatives of indole-3-carboxylic acid exhibited significant neuroprotection against oxidative stress-induced neuronal damage in cell lines. These compounds inhibited lipid peroxidation and reduced superoxide generation, indicating their potential as therapeutic agents for neurodegenerative disorders .
Antidepressant Activity
Indole derivatives are also being investigated for their antidepressant properties. The mechanism involves the modulation of serotonin pathways and inhibition of monoamine oxidase enzymes, which are crucial in the treatment of depression.
Data Table: Antidepressant Activity of Indole Derivatives
Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 223 | MAO-B inhibition |
5-Methoxy-indole carboxylic acid | >150 | Serotonin reuptake inhibition |
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. Its ability to inhibit cyclooxygenase enzymes suggests potential use in treating inflammatory diseases.
Herbicidal Activity
This compound has been explored for its herbicidal properties. It mimics natural plant hormones, which can disrupt the growth of unwanted plants while promoting desirable species.
Case Study:
Field trials have indicated that indole derivatives can effectively control weed populations without adversely affecting crop yields, making them suitable candidates for sustainable agricultural practices.
Plant Growth Regulation
The compound's structural similarity to auxins (plant growth hormones) allows it to influence plant growth patterns. This property can be harnessed to enhance crop productivity.
Mechanism of Action
The mechanism of action of 5-Ethoxy-1-ethyl-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving oxidative stress, inflammation, and cell signaling .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2-methyl-1H-indole-3-carboxylate: Another indole derivative with similar biological activities.
Methyl indole-5-carboxylate: Used in the synthesis of indigoid compounds.
Uniqueness
5-Ethoxy-1-ethyl-2-methyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. This compound’s ethoxy and ethyl groups may enhance its lipophilicity and ability to interact with biological membranes .
Biological Activity
5-Ethoxy-1-ethyl-2-methyl-1H-indole-3-carboxylic acid is a synthetic compound belonging to the indole family, which has gained attention for its potential biological activities. Its unique structural features, including ethoxy and methyl substituents on the indole ring, suggest a diverse range of interactions with biological targets. This article aims to explore the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C13H15NO2, with a molecular weight of approximately 233.26 g/mol. The compound's structure features an indole ring system, which is known for its reactivity and biological significance.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₅NO₂ |
Molecular Weight | 233.26 g/mol |
Structure | Indole derivative |
Antimicrobial Activity
Indoles and their derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a study reported that indole derivatives can inhibit the growth of S. aureus with minimum inhibitory concentrations (MICs) as low as 3.90 μg/mL against standard strains .
Table 2: Antimicrobial Activity Data
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 3.90 |
Escherichia coli | Not Active |
Antifungal Activity
In addition to antibacterial properties, this compound also shows antifungal activity against pathogens like Candida albicans. Research findings suggest that compounds similar to this compound have demonstrated moderate antifungal activity with MIC values ranging from 7.80 to 62.50 μg/mL .
Antiviral Activity
Emerging studies have begun to evaluate the antiviral potential of indole derivatives against viruses such as SARS-CoV-2. Preliminary results indicate that certain derivatives exhibit promising antiviral activity, suggesting that further exploration into the antiviral properties of this compound may be warranted .
The mechanism by which this compound exerts its biological effects is likely multifaceted. Indoles are known to interact with various biochemical pathways, influencing cell signaling and metabolic processes. Studies suggest that this compound may bind to multiple receptors, thus modulating different signaling pathways .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of indole derivatives for various biological activities:
- Antimicrobial Evaluation : A study involving the synthesis of new indole derivatives showed promising antimicrobial effects against both Gram-positive and Gram-negative bacteria .
- Structure–Activity Relationship (SAR) : Research has indicated that specific substitutions on the indole ring significantly affect biological activity, underscoring the importance of structural modifications in enhancing efficacy .
- In Vitro Studies : In vitro assays have demonstrated that certain analogues possess potent inhibitory effects against cancer cell lines, suggesting potential applications in oncology .
Table 3: Summary of Case Studies
Study Focus | Findings |
---|---|
Antimicrobial Activity | Effective against S. aureus (MIC: 3.90 μg/mL) |
Structure–Activity Relationship | Substitutions enhance efficacy |
In Vitro Cancer Studies | Potent inhibition in cancer cell lines |
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
5-ethoxy-1-ethyl-2-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO3/c1-4-15-9(3)13(14(16)17)11-8-10(18-5-2)6-7-12(11)15/h6-8H,4-5H2,1-3H3,(H,16,17) |
InChI Key |
PQPYDVOURAURDT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OCC)C(=O)O)C |
Origin of Product |
United States |
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